molecular formula C19H25N5O B2603665 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203173-04-9

2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2603665
CAS No.: 1203173-04-9
M. Wt: 339.443
InChI Key: LYQVEPJYEWWXEC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a critical role in the regulation of gene expression, cell cycle arrest, and apoptosis in cancer cells. MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) is a notable example, demonstrating selective inhibition of HDACs 1-3 and 11, showing significant antitumor activity in vivo and entering clinical trials with promising results as an anticancer drug (Zhou et al., 2008).

Anti-inflammatory and Analgesic Agents

New derivatives of the compound have been synthesized with potential anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been evaluated as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, comparable to standard drugs like Prednisolone and sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings has demonstrated antimicrobial activity. These compounds have been tested against various bacteria and fungi, showing good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, highlighting their potential in addressing microbial resistance (Hossan et al., 2012).

Insecticidal Potential

Research has also explored the insecticidal potential of pyrimidine linked pyrazole heterocyclic compounds synthesized by microwave irradiation. These compounds have been evaluated against Pseudococcidae insects, showing promising insecticidal activity alongside antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary target of the compound 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is the kappa opioid receptor (KOR). This receptor is a type of opioid receptor that binds to opioid-like compounds in the brain . The KOR plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

This compound acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This action can result in changes in pain perception, mood, and other physiological functions .

Biochemical Pathways

The compound’s action on the KOR can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are chemicals that transmit signals in the brain. By blocking the KOR, this compound can alter the levels of certain neurotransmitters, leading to changes in pain perception, mood, and other physiological functions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and neuronal activity. By blocking the KOR, the compound can alter the activity of neurons and the levels of neurotransmitters, leading to changes in pain perception, mood, and other physiological functions .

Properties

IUPAC Name

2-methyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-7-3-4-8-16(14)19(25)21-10-9-20-17-13-18(23-15(2)22-17)24-11-5-6-12-24/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQVEPJYEWWXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.